molecular formula C19H21F3N2O B2480878 (4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine CAS No. 1426520-69-5

(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine

Cat. No.: B2480878
CAS No.: 1426520-69-5
M. Wt: 350.385
InChI Key: WPWIDJZINYHXRY-UHFFFAOYSA-N
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Description

(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine is an organic compound with the molecular formula C18H21F3N2O It features a piperidine ring substituted with a trifluoromethoxyphenyl group and a phenylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethoxy)benzaldehyde, which is then subjected to a reductive amination reaction with piperidine to form 4-(trifluoromethoxy)phenylpiperidine. This intermediate is further reacted with 4-bromobenzylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethyl)phenyl)methanamine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-(4-(Trifluoromethoxy)phenyl)piperidine: Lacks the phenylmethanamine group.

    (4-(Trifluoromethoxy)phenyl)methanamine: Similar but without the piperidine ring[][5].

Uniqueness

(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine is unique due to the combination of its trifluoromethoxy group, piperidine ring, and phenylmethanamine group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in research and industry[5][5].

Properties

IUPAC Name

[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O/c20-19(21,22)25-18-7-3-15(4-8-18)16-9-11-24(12-10-16)17-5-1-14(13-23)2-6-17/h1-8,16H,9-13,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWIDJZINYHXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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